molecular formula C15H18N2 B102111 N-Desmethylpheniramine CAS No. 19428-44-5

N-Desmethylpheniramine

Cat. No. B102111
CAS RN: 19428-44-5
M. Wt: 226.32 g/mol
InChI Key: GDCVFNAQLOMGMS-UHFFFAOYSA-N
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Description

N-Desmethylpheniramine is a metabolite of pheniramine . It has a chemical formula of C15H18N2 and an average weight of 226.323 . The IUPAC name for this compound is methyl [3-phenyl-3-(pyridin-2-yl)propyl]amine .


Molecular Structure Analysis

The molecular structure of N-Desmethylpheniramine consists of a pyridine ring attached to a phenyl ring via a three-carbon chain, which also carries a methylamine group . The InChI key for this compound is GDCVFNAQLOMGMS-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving N-Desmethylpheniramine are not available, it’s known that reactive chemicals can undergo reactions that differ from the routine mainly in the rate at which they progress . The reaction rate and ability to control mark certain chemicals as warranting special precautions .


Physical And Chemical Properties Analysis

N-Desmethylpheniramine has several physical and chemical properties. It has a logP value of 2.6, a pKa (Strongest Basic) of 10.18, a Hydrogen Acceptor Count of 2, and a Hydrogen Donor Count of 1 . It also has a Polar Surface Area of 24.92 Å2, a Rotatable Bond Count of 5, a Refractivity of 70.75 m3·mol-1, and a Polarizability of 26.46 Å^3 .

Scientific Research Applications

1. Behavioral and Cognitive Effects in Children with Comorbid Disorders

N-Desmethylpheniramine, as a metabolite of desipramine, has been studied in the context of its effects on behavior and mood. For instance, the efficacy of desipramine, a related compound, in treating problems of inattention, hyperactivity, oppositional/aggressive symptoms, self-control, and mood in children with comorbid mood and behavior disorders has been examined. This research demonstrates its potential use in pediatric psychopharmacology, particularly for attention-deficit hyperactivity disorder and mood disorders (Carlson, Rapport, Kelly, & Pataki, 1995).

2. Cognitive Function in Psychiatrically Hospitalized Children

Related research has also delved into the effects of desipramine on cognitive function in children with attention-deficit hyperactivity disorder and mood disorder. The findings indicate that desipramine, along with other medications, can positively affect cognitive functions like short-term memory and visual problem-solving (Rapport, Carlson, Kelly, & Pataki, 1993).

3. Neuroprotective Effects

Another significant area of research is the neuroprotective effects of desipramine. It's been found to induce heme oxygenase-1 expression in dopaminergic neurons, suggesting its potential in neuroprotection and relevance in neurological disorders like Parkinson’s disease (Lin et al., 2012).

4. Impact on Narcolepsy Symptoms

The compound has also been researched for its effects on narcolepsy symptoms. Studies have shown that desmethylimipramine can be effective in relieving symptoms like cataplectic attacks, sleep paralysis, and hypnagogic hallucinations in narcoleptic patients (Hishikawa, Ida, Nakai, & Kaneko, 1966).

5. ADHD Symptomatology in PTSD Model

In animal models of PTSD, combined treatment with methylphenidate and desipramine improved PTSD symptomatology. This suggests the potential application of N-Desmethylpheniramine and its related compounds in treating PTSD symptoms, especially when comorbid with ADHD (Aga-Mizrachi et al., 2014).

properties

IUPAC Name

N-methyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCVFNAQLOMGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891491
Record name N-Desmethylpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylpheniramine

CAS RN

19428-44-5
Record name N-Desmethylpheniramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Caslavska, W Thormann - Electrophoresis, 2021 - Wiley Online Library
… enantiomers of pheniramine, an antihistamine with anticholinergic properties used to treat allergic conditions, such as hay fever or urticaria, and its metabolite N-desmethylpheniramine, …
CS Kumar, A Mahesh, MG Antoniraj, S Vaidevi… - RSC …, 2016 - pubs.rsc.org
… was done by LC-MS analysis which revealed the presence of phytocompounds such as (i) kinetin, (ii) esculin, (iii) 3,4,2′,4′,6′-pentamethoxychalcone, (iv) N-desmethylpheniramine. …
Number of citations: 25 pubs.rsc.org
J Marák, P Mikuš, K Maráková, D Kaniansky… - …, 2007 - Wiley Online Library
Application potentialities of CZE on‐line coupled with capillary ITP and DAD to the identification and determination of trace concentration levels (μg/L) of pheniramine (PHM) …

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